molecular formula C9H10Br2 B8408858 1-Bromo-3-(bromomethyl)-2-ethylbenzene

1-Bromo-3-(bromomethyl)-2-ethylbenzene

Cat. No.: B8408858
M. Wt: 277.98 g/mol
InChI Key: IITXOKUOPWJBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(bromomethyl)-2-ethylbenzene is a useful research compound. Its molecular formula is C9H10Br2 and its molecular weight is 277.98 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

1-Bromo-3-(bromomethyl)-2-ethylbenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for the introduction of functional groups, making it useful in the following areas:

  • Synthesis of Pharmaceuticals : The compound is utilized as a building block in the development of various therapeutic agents. For example, it plays a role in synthesizing novel benzo[1,4]diazepin-2-one derivatives, which act as endothelin receptor agonists with potential applications in managing arterial blood pressure .
  • Agrochemicals : It is crucial in the production of agrochemical compounds that enhance crop protection and yield. Its bromine substituents facilitate reactions that lead to the formation of active agricultural chemicals.

Material Science

In material science, this compound is employed for:

  • Polymer Production : The compound is used to modify polymer properties, enhancing characteristics such as thermal stability and mechanical strength. This is particularly beneficial in industries like automotive and electronics where material performance is critical .
  • Development of Specialty Coatings : It aids in the formulation of coatings with specific chemical properties, impacting adhesion and resistance to environmental factors.

Pharmaceutical Development

The compound's role extends into pharmaceutical research where it is involved in:

  • Drug Design : As an intermediate, it contributes to the synthesis of new drugs targeting various diseases. Its ability to undergo further reactions allows chemists to create diverse molecular architectures necessary for effective therapeutics .

Environmental Applications

Research into environmental chemistry has identified this compound as a compound of interest for:

  • Studying Reaction Pathways : Investigations into how this compound behaves under different environmental conditions help understand its degradation processes and potential impacts on ecosystems .

Case Study 1: Synthesis of Endothelin Receptor Agonists

A study demonstrated the synthesis of benzo[1,4]diazepin-2-one derivatives from this compound, showcasing its utility in developing compounds with significant pharmacological activity.

Case Study 2: Polymer Modification

Research highlighted how incorporating this compound into polymer matrices improved their thermal properties and mechanical strength, making them suitable for high-performance applications.

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-2-ethylbenzene

InChI

InChI=1S/C9H10Br2/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3

InChI Key

IITXOKUOPWJBEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Br)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-2-ethylphenyl)methanol (D133) (3 g, 13.95 mmol) in Dichloromethane (DCM) (50 mL) was added CBr4 (5.55 g, 16.74 mmol). To the reaction solution was added triphenylphosphine (5.49 g, 20.92 mmol) portionwise at 0° C. The reaction solution was warmed to room temperature and stirred at the temp overnight. The solvent was removed in vacuo and the residue was purified by ISCO column chromatography to afford 1-bromo-3-(bromomethyl)-2-ethylbenzene (D134) (1.3 g) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.49 g
Type
reactant
Reaction Step Two

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